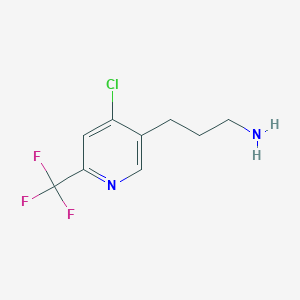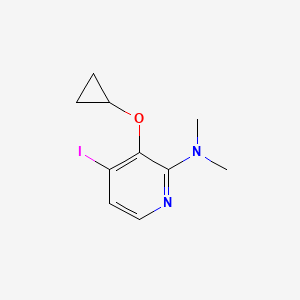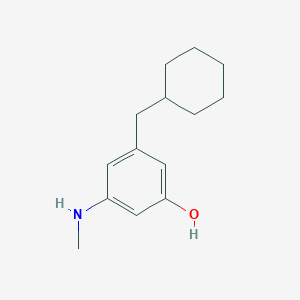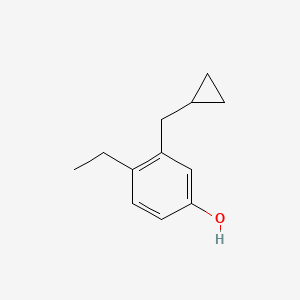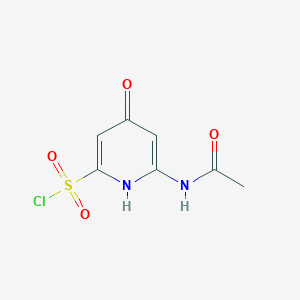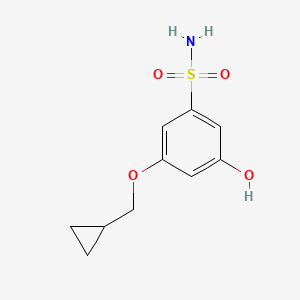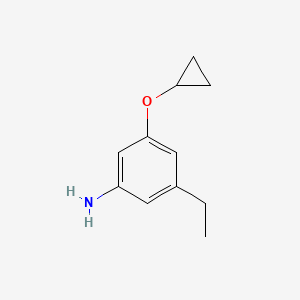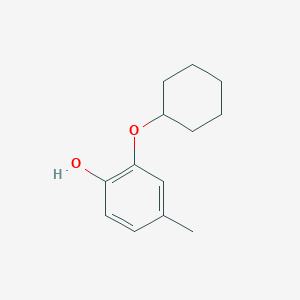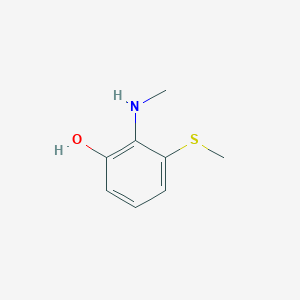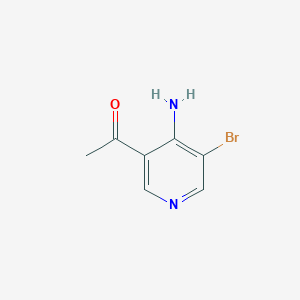
4-Tert-butyl-3-chloro-5-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-chloro-5-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-chloro-5-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-cyclopropoxypyridine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-3-chloro-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-chloro-5-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-3-chloro-5-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Tert-butyl-3-iodoheptane
- 2-Chloro-3-methylpentane
- 1-Chloro-4-ethylcyclohexane
- 2-(2-Chlorophenyl)-1-iodooctane
- 1-Bromo-4-sec-butyl-2-methylbenzene
- 1,4-Dibromobut-2-ene
Uniqueness
4-Tert-butyl-3-chloro-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
4-tert-butyl-3-chloro-5-cyclopropyloxypyridine |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)11-9(13)6-14-7-10(11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
HQIIOTDUYXEZKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=NC=C1OC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



